molecular formula C14H19N5O3S B2587022 N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide CAS No. 1396759-40-2

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide

Cat. No.: B2587022
CAS No.: 1396759-40-2
M. Wt: 337.4
InChI Key: KMDRJOMYLHATSS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a synthetic heterocyclic compound of significant interest in early-stage pharmacological research, particularly in the field of oncology. This molecule integrates a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry, with a piperazine-sulfonamide moiety, a combination known to contribute to potent biological activity. Compounds within this structural class have demonstrated promising anti-proliferative effects in vitro. Research on analogous pyrazolo-pyridine sulfonamides has shown them to exhibit strong, micromolar-range cytotoxic activity (IC50 values of 0.06–0.35 µM) against various human cancer cell lines . The mechanism of action for these compounds is under extensive investigation and is believed to involve the induction of cellular oxidative stress and the promotion of apoptotic and potentially pro-necroptotic cell death pathways . In silico studies suggest that the primary biological target for this class of molecules may be key regulatory kinases such as AKT2, which plays a critical role in cell survival and proliferation signaling . Researchers value this compound as a key scaffold for anticancer drug discovery and a valuable chemical tool for probing kinase-related cellular mechanisms . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)12-11-15-19-6-4-3-5-13(12)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDRJOMYLHATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Introduction of the Sulfonamide Group: Sulfonylation reactions are employed, where sulfonyl chlorides react with amines to form sulfonamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine core.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyridine core.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine or sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide as a promising candidate for the treatment of various cancers. The compound functions as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit RET kinase, which is implicated in several types of proliferative diseases including cancers .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antiviral activity against various viruses. Research indicates that pyrazole compounds can inhibit viral replication and may serve as leads for developing new antiviral agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves multicomponent reactions that yield high purity products with significant biological activity. The structural features that contribute to its biological efficacy include the piperazine ring and the pyrazolo[1,5-a]pyridine moiety, which are essential for binding to target proteins.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated the anticancer effects of pyrazole derivatives on various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
Study 2Reported significant anti-inflammatory activity in animal models, showing reduced inflammation markers following treatment with pyrazole compounds .
Study 3Highlighted antiviral efficacy against influenza viruses, suggesting potential for broader applications in viral infections .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 6m , 6p , 15 , 16 ) are prominent kinase inhibitors. Key differences from the target compound include:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyridine.
  • Substituents : Pyrazolo[1,5-a]pyrimidines often feature substitutions on the phenyl ring (e.g., electron-withdrawing groups), which enhance kinase affinity . In contrast, the target compound’s piperazine-sulfonamide group may improve solubility and metabolic stability.
  • Potency : Cyclization of pyrazolo[1,5-a]pyrimidine amides (e.g., compounds 15 , 16 ) increases potency by 200-fold, highlighting the role of ring conformation .
Pyrazolo[1,5-a]quinoxalines

Pyrazolo[1,5-a]quinoxalines (e.g., compounds 2, 3) act as TLR7 antagonists. Key distinctions:

  • Substituents: Alkyl chains (4–5 carbons) optimize antagonistic activity in quinoxalines , whereas the target compound lacks such chains but includes a sulfonamide for hydrogen bonding.
Pyrazolo[1,5-a]pyridine Derivatives with Sulfonamides

Compounds like 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carbonyl chloride () and antimicrobial pyrazolo[1,5-a]pyrimidine-sulfonamides () share partial structural motifs:

  • Sulfonamide Placement : Antimicrobial agents in place sulfonamides on pyrazolo[1,5-a]pyrimidine, whereas the target compound positions it on piperazine.
  • Biological Activity : Sulfonamide-containing pyrazolo[1,5-a]pyrimidines exhibit antimicrobial effects, suggesting the target may have similar or expanded applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo[1,5-a]pyrimidines (e.g., 6m ) Pyrazolo[1,5-a]quinoxalines (e.g., 2 )
Core Structure Pyrazolo[1,5-a]pyridine + piperazine-sulfonamide Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]quinoxaline
Key Substituents N,N-Dimethyl piperazine-sulfonamide Phenyl ring substituents Alkyl chains (butyl/isobutyl)
Solubility Likely high (sulfonamide enhances polarity) Moderate (depends on substituents) Low (hydrophobic alkyl chains)
Metabolic Stability High (dimethyl groups reduce oxidation) Variable (depends on cyclization) Moderate (alkyl chains may undergo β-oxidation)
Biological Target Hypothesized: Kinases, enzymes Kinases (TTK, PDE4) TLR7

Research Findings and SAR Insights

  • Pyrazolo[1,5-a]pyrimidines: Substituent optimization (e.g., electron-deficient phenyl rings) boosts kinase inhibition. For example, compound 6p achieves nanomolar IC50 values .
  • Pyrazolo[1,5-a]quinoxalines: Alkyl chain length (C4–C5) maximizes TLR7 antagonism, with butyl/isobutyl groups critical for potency .
  • Sulfonamide Role : In antimicrobial pyrazolo[1,5-a]pyrimidines, sulfonamides improve water solubility and target binding . The target compound’s piperazine-sulfonamide may similarly enhance bioavailability.

Biological Activity

N,N-Dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The piperazine and sulfonamide groups contribute to its pharmacological profile. The molecular formula is C14H18N6O2SC_{14}H_{18}N_{6}O_{2}S, indicating the presence of nitrogen-rich heterocycles that are often associated with bioactivity.

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit inhibitory activity against various targets:

  • RET Kinase Inhibition : This compound has been identified as an inhibitor of RET kinase, which is implicated in several cancers. This inhibition could potentially lead to therapeutic strategies for treating proliferative diseases, including certain types of cancer .
  • Antiproliferative Effects : Studies have shown that related pyrazole derivatives exhibit antiproliferative activity against cancer cell lines. For instance, a series of pyrazole-4-sulfonamide derivatives demonstrated significant inhibition of U937 cell proliferation with IC50 values indicating effective cytotoxicity without substantial cytotoxic effects on normal cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target Outcome
RET Kinase InhibitionCancer cellsPotential anti-cancer agent
AntiproliferativeU937 cell lineIC50 values indicating efficacy
Carbonic Anhydrase InhibitionHuman isoforms hCA I and hCA IISignificant inhibition

Case Studies and Research Findings

  • Antiproliferative Activity : A study published in 2023 reported the synthesis and evaluation of new pyrazole derivatives, including those similar to this compound. The results indicated promising antiproliferative effects against cancer cell lines, suggesting a potential role in cancer therapy .
  • Inhibition of Carbonic Anhydrases : Another study focused on the inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against carbonic anhydrases (CAs), showing that modifications to the structure can enhance inhibitory potency. This suggests that similar modifications in our compound could yield improved biological activity against CAs .
  • Pharmacological Applications : The compound's potential application in treating degenerative diseases has been highlighted through its ability to inhibit specific kinases involved in disease progression. This opens avenues for further research into its use as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide, and how do reaction conditions influence intermediate formation?

  • Methodological Answer : The synthesis involves coupling pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with piperazine-sulfonamide scaffolds. Key steps include:

  • Hydrazine-mediated cyclization : Pyrazolo[1,5-a]pyridine intermediates are synthesized via hydrazine hydrate reacting with enamines under controlled conditions (yielding cyanopyrazoles or aminopyrazoles depending on temperature and solvent) .
  • Sulfonamide coupling : Piperazine-1-sulfonamide is functionalized using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under inert atmosphere, achieving yields up to 85% .
  • Critical factors : Solvent polarity (DMF vs. THF), stoichiometry of reagents (1:1.5 molar ratio for amine coupling), and reaction time (reflux for 6–12 hours) significantly impact purity and yield .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrazolo[1,5-a]pyridine carbonyl protons at δ 8.2–8.5 ppm; piperazine methyl groups at δ 2.3–2.5 ppm) .
  • LCMS : Molecular ion peaks ([M+H]+^+) and fragmentation patterns verify molecular weight and functional group retention .
  • X-ray crystallography : Used sparingly due to crystallinity challenges, but critical for resolving ambiguous NOE correlations in the piperazine-sulfonamide moiety .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the pyrazolo[1,5-a]pyridine core (e.g., 7-position modifications) and piperazine N-methyl groups reveals that electron-withdrawing substituents enhance PARG inhibition potency, while bulky groups reduce cellular permeability .
  • Data normalization : Biological assays (e.g., IC50_{50} for PARG inhibition) are standardized using reference compounds like 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline to control for batch-to-batch variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with the PARG catalytic domain, explaining discrepancies between in vitro and cell-based assays .

Q. How is metabolic stability assessed for this compound in preclinical studies?

  • Methodological Answer :

  • Microsomal assays : Liver microsomes (human/rat) incubated with the compound (1–10 µM) quantify CYP450-mediated degradation via LC-MS/MS. Half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) are calculated .
  • Reactive metabolite screening : Glutathione trapping assays detect electrophilic intermediates formed during oxidation of the pyrazolo[1,5-a]pyridine ring .
  • Pharmacokinetic profiling : IV/PO administration in rodent models measures bioavailability (F > 30% in rats) and brain penetration (Kp,uu_{p,uu} ~0.5), critical for CNS-targeted applications .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity panels : Broad kinase profiling (e.g., Eurofins KinaseProfiler) at 1 µM identifies off-target hits (e.g., GSK3β, JAK2). Dose-response curves (IC50_{50}) prioritize kinases with <10-fold selectivity .
  • Covalent modifier screening : Incubation with dithiothreitol (DTT) distinguishes reversible vs. irreversible binding, reducing false positives from redox-sensitive assays .
  • CRISPR-Cas9 validation : Knockout of suspected off-target kinases in cell models confirms phenotype rescue, ensuring observed effects are compound-specific .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE requirements : Use nitrile gloves, lab coats, and P95 respirators during synthesis to prevent inhalation of fine particulates .
  • Waste disposal : Neutralize reaction byproducts (e.g., hydrazine derivatives) with 10% acetic acid before aqueous disposal .
  • Stability : Store at –20°C under nitrogen to prevent sulfonamide hydrolysis; monitor via TGA/DSC for decomposition above 150°C .

Data Reproducibility and Validation

Q. How are batch-to-batch inconsistencies addressed in pharmacological assays?

  • Methodological Answer :

  • QC criteria : Require ≥95% purity (HPLC), residual solvent levels (<500 ppm DMF), and endotoxin testing (<0.1 EU/mg) for all batches .
  • Positive controls : Include WD40 repeat domain protein 5 (WDR5) degrader 8g in parallel assays to validate experimental conditions .
  • Blinded replicates : Independent synthesis and testing by separate lab teams reduce bias in IC50_{50} determination .

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